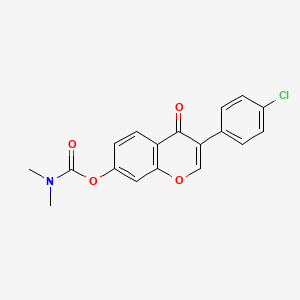

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIYVSYMCTXYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate. For instance, it has shown efficacy against a range of bacterial and fungal strains. A study indicated that the compound exhibited an inhibition zone (IZ) ranging from 16–26 mm against various pathogens, with specific minimum inhibitory concentration (MIC) values that suggest significant bactericidal and fungicidal effects.

| Microorganism | IZ (mm) | MIC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 24 | 6.25 | Gram-positive bacterium |

| Escherichia coli | 20 | 12.5 | Gram-negative bacterium |

| Candida albicans | 18 | 12.5 | Fungal pathogen |

1.2 Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Selective against cancer cells |

| HeLa (Cervical Cancer) | 15.0 | Higher selectivity observed |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of a chlorine atom at the para-position on the phenyl group enhances its antimicrobial properties through hydrophobic interactions, while electron-donating groups contribute to its overall stability and reactivity.

Study on Antimicrobial Efficacy

A detailed investigation was conducted to assess the antimicrobial efficacy of this compound against various pathogens. The study utilized standard methods such as disk diffusion and broth dilution techniques to determine MIC values and zones of inhibition.

Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound with target enzymes, revealing that it binds effectively to active sites similar to known inhibitors, thereby elucidating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors and signaling pathways, leading to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl methylcarbamate

- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl ethylcarbamate

- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl propylcarbamate

Uniqueness

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylcarbamate moiety enhances its stability and solubility, making it a valuable compound for various applications.

Biological Activity

The compound 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of This compound features a chromenone backbone with a chlorophenyl substituent and a dimethylcarbamate moiety. This structure is significant as modifications in the chromenone framework can influence biological activity.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit considerable antioxidant properties. The antioxidant activity is often assessed through various assays, including DPPH and ABTS radical scavenging tests. For instance, related compounds have demonstrated effective radical scavenging abilities, suggesting that This compound may also possess similar properties.

| Compound | EC50 (μM) |

|---|---|

| This compound | TBD |

| Trolox (standard) | 2.30 |

Inhibition of Enzymes

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may act on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX). For example, studies on related compounds show moderate inhibition against COX-2 and LOX enzymes, which are critical targets in inflammatory diseases.

Cytotoxicity

Cytotoxic effects have been evaluated using cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. Preliminary findings suggest that similar chromenone derivatives exhibit varying degrees of cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range. This raises the possibility that This compound may also exhibit significant anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich groups enables the compound to neutralize free radicals.

- Enzyme Inhibition : Binding interactions with active sites of enzymes like COX and LOX hinder their function, reducing inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

Several studies have highlighted the biological potential of chromenone derivatives:

- Study on Antioxidant Activity : A series of furochromene derivatives were evaluated for their antioxidant properties, revealing strong radical scavenging capabilities and low cytotoxicity against normal cells .

- Cytotoxic Evaluation : Research on a related triazole derivative demonstrated significant cytotoxic effects against melanoma cells, emphasizing the importance of structural modifications for enhancing bioactivity .

- Molecular Docking Studies : In silico docking studies have elucidated potential binding interactions between chromenone derivatives and target enzymes, providing insights into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the chromenone core. Key steps include:

- Step 1 : Coupling the 4-chlorophenyl group to the chromenone scaffold via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Step 2 : Introducing the dimethylcarbamate group at the 7-position using carbamate-forming reagents (e.g., dimethylcarbamoyl chloride) under anhydrous conditions .

- Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.4–7.6 ppm, carbamate carbonyl at ~δ 155 ppm) .

- IR : Key peaks include C=O (chromenone, ~1650 cm) and carbamate N–H/C=O (~3350 cm and ~1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHClNO: 372.07) .

Q. How can researchers assess the compound's stability under standard laboratory conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor degradation via HPLC .

- Solubility Profile : Test in PBS (pH 7.4), DMSO, and ethanol to determine storage conditions. Related chromenones show stability in organic solvents but hydrolyze in aqueous basic media .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve ambiguities in molecular conformation and packing?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., methanol/chloroform). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. For example, intermolecular interactions (e.g., C–H···O) stabilize crystal packing .

- Validation : WinGX/ORTEP visualizes ellipsoids and hydrogen-bond networks, critical for understanding supramolecular interactions .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of substituents on biological activity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with methoxyphenyl) and test against biological targets (e.g., kinase inhibition assays) .

- Computational Modeling : Use DFT calculations (Gaussian 09) to correlate electronic effects (e.g., Cl substituent’s electron-withdrawing nature) with binding affinity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., carbamate’s hydrogen-bond acceptor role) using Schrödinger Suite .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., for cytochrome P450 isoforms) to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for analysis .

- Docking Studies : Autodock Vina or Glide predicts binding modes. For example, the carbamate group may interact with catalytic serine residues in esterases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.